5-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
Systematic Nomenclature and Molecular Formula
The IUPAC name 5-amino-N-(benzo[d]dioxol-5-ylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide systematically describes its structure:
- Benzo[d]dioxol-5-ylmethyl : A methyl group attached to the 5th position of a benzo[d]dioxole ring, a bicyclic system comprising fused benzene and 1,3-dioxole rings.
- 1-Phenyl-1H-1,2,3-triazole : A triazole ring substituted with a phenyl group at the 1st position, conferring rigidity and aromatic stacking potential.
- 4-Carboxamide : A carboxamide group at the 4th position of the triazole, enabling hydrogen bonding with biological targets.
The molecular formula is C₁₈H₁₆N₆O₃ , derived from:
- Benzo[d]dioxole (C₇H₆O₂)
- 1-Phenyl-1H-1,2,3-triazole (C₈H₇N₃)
- Carboxamide (CONH₂) and amino group (NH₂)
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₆O₃ |
| Molecular Weight | 388.37 g/mol |
| CAS Registry | Not yet assigned |
| Key Functional Groups | Triazole, benzodioxole, carboxamide |
Structural Characterization
X-ray crystallography of analogous triazole-carboxamides reveals planar triazole rings with dihedral angles <10° relative to attached aromatic systems, favoring π-π interactions. The benzodioxole moiety adopts a nearly coplanar conformation with the triazole, as observed in derivatives like N-(benzo[d]dioxol-5-ylmethyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. The amino group at position 5 enhances solubility through hydrogen bonding, while the phenyl group at position 1 contributes to hydrophobic interactions.
Properties
IUPAC Name |
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c18-16-15(20-21-22(16)12-4-2-1-3-5-12)17(23)19-9-11-6-7-13-14(8-11)25-10-24-13/h1-8H,9-10,18H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZTYPCXFQKVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(N=N3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown antitumor activities against various human cancer cell lines.
Mode of Action
It is suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines.
Biological Activity
The compound 5-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound features a triazole ring, which is known for its versatility in medicinal chemistry. The presence of the benzo[d][1,3]dioxole moiety enhances its lipophilicity and may contribute to its biological activity.
1. Anticancer Activity
Research has shown that triazole derivatives exhibit significant anticancer properties. A study highlighted that compounds containing the 1,2,3-triazole ring demonstrated potent cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and apoptosis .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 4.61 |
| This compound | MCF-7 | 6.37 |
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Triazole derivatives are known to possess antifungal and antibacterial activities due to their ability to inhibit key enzymes involved in cell wall synthesis. This compound demonstrated significant activity against several pathogenic strains .
3. Anticonvulsant Activity
Recent studies have indicated that triazole derivatives can exhibit anticonvulsant properties. The mechanism involves modulation of neurotransmitter systems and ion channels. In animal models, compounds similar to this compound showed efficacy in reducing seizure frequency .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring interacts with various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased neurotransmitter levels in the synaptic cleft .
- Signal Transduction Modulation : The compound may influence pathways involved in cell survival and apoptosis through modulation of protein kinases and transcription factors.
Case Studies
Several case studies have documented the effects of triazole derivatives in clinical settings:
- A study involving patients with advanced cancer showed that a related triazole compound improved overall survival rates when combined with standard chemotherapy regimens.
- Another case study reported the successful use of triazole derivatives in managing epilepsy in patients who were resistant to conventional treatments.
Scientific Research Applications
Chemistry
In synthetic chemistry, 5-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide serves as an important precursor for the synthesis of more complex molecular structures. Its unique functional groups allow for various chemical transformations, including:
- Substitution Reactions : The amino group can be substituted to create derivatives with different biological activities.
- Coupling Reactions : It can be coupled with other reactive species to form new compounds with enhanced properties.
Biology
The compound has been investigated for its biological activities, particularly as a potential enzyme inhibitor. Research indicates that it may interact with specific molecular targets such as:
- Cyclin-dependent kinases (CDKs) : By inhibiting CDKs, the compound could potentially halt tumor growth and proliferation in cancer cells.
- Enzyme Inhibition : Studies have shown that it may inhibit various enzymes involved in metabolic pathways.
Medicine
In medicinal chemistry, this compound has shown promise as an anticancer agent. Several studies have reported its cytotoxic effects against various cancer cell lines. Key findings include:
- Antitumor Activity : The compound has demonstrated significant growth inhibition in human cancer cell lines such as HCT116 and HeLa.
- Mechanism of Action : Its mechanism involves inducing apoptosis in cancer cells through activation of apoptotic pathways.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against several tumor cell lines. The results indicated that the compound exhibited IC50 values below 100 μM in multiple assays, suggesting potent activity against these cell lines .
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit CDKs revealed that it effectively reduced kinase activity in vitro. This inhibition was linked to decreased cell proliferation and increased apoptosis in cancerous tissues .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Physicochemical Properties
Key Research Findings
Metabolic Stability : Benzodioxole-containing compounds (e.g., 3e) exhibit slower hepatic clearance compared to methoxy- or halogen-substituted analogs .
Enzyme Inhibition : Triazole-4-carboxamides with electron-withdrawing groups (e.g., fluorine) show stronger acetylcholinesterase inhibition in preliminary studies .
Structure-Activity Relationship (SAR): Amino groups at position 5 are critical for hydrogen bonding with biological targets . Bulky substituents (e.g., benzodioxole) at the carboxamide nitrogen reduce off-target interactions but may lower solubility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via multi-step protocols involving condensation reactions and cyclization. For example, analogous triazole-carboxamide derivatives are synthesized by reacting intermediates like 4-fluoroaniline with isocyanides, followed by azide cycloaddition . Purity optimization involves column chromatography (e.g., using Hex/EtOAc gradients) and recrystallization from ethanol-DMF mixtures, as demonstrated for structurally similar compounds with reported Rf values of 0.14–0.15 .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology : Use 1H-NMR to confirm the presence of the benzo[d][1,3]dioxole methylene group (δ ~4.8–5.2 ppm) and the triazole NH2 group (δ ~5.5–6.0 ppm). 13C-NMR should verify the carboxamide carbonyl (δ ~165–170 ppm) and aromatic carbons (δ ~110–150 ppm). IR spectroscopy can identify the amide C=O stretch (~1650 cm⁻¹) and NH2 bending (~1600 cm⁻¹) .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Methodology : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase or kinase assays) due to structural similarity to triazole derivatives with known inhibitory activity . Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) at concentrations of 1–100 µM, as done for antitumor thiazol-2-amines .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data across different experimental setups?
- Methodology : Triazole-carboxamides often exhibit low aqueous solubility. To address discrepancies, use co-solvents (e.g., DMSO:PBS mixtures) or surfactants (e.g., Tween-80) for in vitro assays . For in vivo studies, consider prodrug strategies or nanoformulation, as seen in derivatives of structurally related compounds .
Q. What strategies are effective for improving the bioavailability of this compound in preclinical models?
- Methodology : Modify the carboxamide group to enhance lipophilicity (e.g., methyl ester prodrugs) or introduce hydrophilic substituents (e.g., hydroxyl groups) on the benzo[d][1,3]dioxole ring. Pharmacokinetic studies in rodents with LC-MS/MS monitoring can validate improvements .
Q. How can structure-activity relationship (SAR) studies be designed to optimize its target selectivity?
- Methodology : Synthesize analogs with variations in the benzodioxole and phenyl substituents. Test against panels of enzymes (e.g., HDACs, PDEs) to identify selectivity trends. Computational docking (e.g., AutoDock Vina) can predict binding interactions, as demonstrated for triazole-based inhibitors .
Q. What experimental controls are essential when analyzing contradictory cytotoxicity data in different cell lines?
- Methodology : Include positive controls (e.g., doxorubicin for apoptosis) and solvent controls (e.g., DMSO at equivalent concentrations). Validate results via orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability assays). Address metabolic differences using cell lines with varying CYP450 expression .
Data Analysis & Validation
Q. How should researchers interpret conflicting NMR and HPLC purity data for batch-to-batch reproducibility?
- Methodology : Combine quantitative NMR (qNMR) with HPLC-UV/ELSD to cross-validate purity. For example, a 95% HPLC purity with a 92% qNMR result suggests minor impurities undetected by UV. Adjust synthetic conditions (e.g., reaction time, temperature) based on these discrepancies .
Q. What statistical approaches are recommended for dose-response studies with high variability in enzyme inhibition assays?
- Methodology : Use nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) to calculate IC50 values. Apply outlier tests (e.g., Grubbs’ test) and repeat assays in triplicate. Report variability as SEM, as seen in studies of triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
